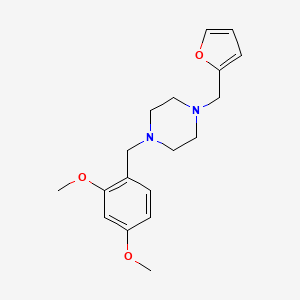![molecular formula C14H13NO4 B5849572 {2-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5849572.png)
{2-[(4-nitrobenzyl)oxy]phenyl}methanol
Übersicht
Beschreibung
{2-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as NBOMe, is a synthetic drug that belongs to the phenethylamine class of drugs. It was first synthesized in 2003 and has gained popularity in recent years due to its hallucinogenic effects.
Wissenschaftliche Forschungsanwendungen
1. Photolabile Protecting Group
- Photorelease Mechanisms : 2-nitrobenzyl compounds like {2-[(4-nitrobenzyl)oxy]phenyl}methanol are studied for their photorelease mechanisms. Il'ichev et al. (2004) investigated the photorelease of methanol from 2-nitrobenzyl methyl ether and found that this process involves complex intermediates and is influenced by factors like pH and buffer concentrations. This knowledge is essential for applications of 2-nitrobenzyl protecting groups in bioagent release (Il'ichev, Schwörer & Wirz, 2004).
2. Organic Synthesis
- Cleavage of Nitrobenzyl Amides and Ethers : Han et al. (2014) developed a mild and efficient protocol for removing o- and p-nitrobenzyl groups from various substrates, highlighting the utility of these groups in synthesizing complex molecules (Han, de Melo & Stoltz, 2014).
- Reductive Transformations : Research by Bernando et al. (2015) explored the use of methanol as a C1 synthon and hydrogen source for catalytic reactions involving nitroarenes, demonstrating the versatility of methanol in chemical syntheses, including its use with nitrobenzyl compounds (Bernando et al., 2015).
3. Analytical and Environmental Applications
- Environmental Sensitivity : Horton et al. (1965) investigated 2-methoxy-5-nitrobenzyl bromide, a compound related to nitrobenzyl alcohols, for its sensitivity to environmental changes. This research contributes to understanding the reactivity of similar compounds in different environments (Horton, Kelly & Koshland, 1965).
- Kinetic Studies in Organic Chemistry : Walles (1980) determined the rate constants for the reaction between different alkylating agents and 4-(p-nitrobenzyl) pyridine in methanol, providing insights into the kinetics of reactions involving nitrobenzyl derivatives (Walles, 1980).
Eigenschaften
IUPAC Name |
[2-[(4-nitrophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYQZRVYSQHHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5849501.png)

![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)



![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)
